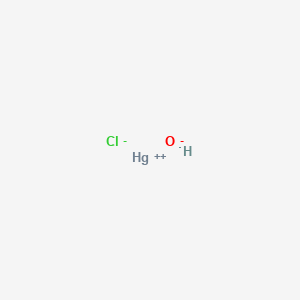

Mercury chloride hydroxide

Beschreibung

Mercury chloride hydroxide refers to mercury(II) complexes involving both chloride (Cl⁻) and hydroxide (OH⁻) ligands, such as Hg(OH)ₙClₘ^(2−n−m)+ species. These mixed-ligand complexes form in aqueous environments where Hg²⁺ interacts with Cl⁻ and OH⁻ ions, as demonstrated in thermodynamic studies using Pitzer-specific interaction models . For example, González-Dávila et al. (2007) calculated stability constants for Hg(OH)₂ and HgCl₂ complexes, showing that their activity coefficients depend on ionic strength (0.1–3 m) and temperature (0–300°C) . These complexes are critical in environmental chemistry, influencing mercury speciation in natural waters and its bioavailability.

Eigenschaften

CAS-Nummer |

13759-23-4 |

|---|---|

Molekularformel |

ClHHgO |

Molekulargewicht |

253.05 g/mol |

IUPAC-Name |

mercury(2+);chloride;hydroxide |

InChI |

InChI=1S/ClH.Hg.H2O/h1H;;1H2/q;+2;/p-2 |

InChI-Schlüssel |

TWPJWWZLHMWVEN-UHFFFAOYSA-L |

Kanonische SMILES |

[OH-].[Cl-].[Hg+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Quecksilberchloridhydroxid kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Quecksilber(II)-chlorid mit Natriumhydroxid. Die Reaktion wird typischerweise in einer wässrigen Lösung unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Produkts sicherzustellen.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Quecksilberchloridhydroxid durch Reaktion von Quecksilber(II)-chlorid mit einer starken Base wie Natriumhydroxid oder Kaliumhydroxid hergestellt. Die Reaktion wird in großen Reaktoren durchgeführt, wobei Temperatur und Konzentration präzise gesteuert werden, um die Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Quecksilberchloridhydroxid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Quecksilber(II)-oxid oxidiert werden.

Reduktion: Es kann zu elementarem Quecksilber reduziert werden.

Substitution: Es kann Substitutionsreaktionen mit anderen Halogeniden oder Hydroxiden eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Umfasst typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Salpetersäure.

Reduktion: Häufige Reduktionsmittel sind Zinn(II)-chlorid und Eisen(II)-sulfat.

Substitution: Reaktionen mit Halogeniden wie Natriumchlorid oder Kaliumbromid sind häufig.

Wichtigste gebildete Produkte

Oxidation: Quecksilber(II)-oxid (HgO)

Reduktion: Elementares Quecksilber (Hg)

Substitution: Verschiedene Quecksilberhalogenide und -hydroxide

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Quecksilberchloridhydroxid beinhaltet seine Wechselwirkung mit Zellbestandteilen, die zur Störung zellulärer Prozesse führt. Es zielt hauptsächlich auf Thiolgruppen in Proteinen und Enzymen ab, hemmt deren Funktion und führt zu Zelltoxizität. Die Verbindung kann auch reaktive Sauerstoffspezies erzeugen, was zu oxidativem Stress und Zellschäden beiträgt.

Wirkmechanismus

The mechanism of action of mercury chloride hydroxide involves its interaction with cellular components, leading to the disruption of cellular processes. It primarily targets thiol groups in proteins and enzymes, inhibiting their function and leading to cellular toxicity. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Mercury(II) Compounds

*Stability constants from Pitzer model calculations and experimental data .

- Mercuric chloride (HgCl₂) : A linear, covalently bonded compound with high solubility and stability in aqueous media. Its structure allows strong interactions with biological molecules, contributing to acute toxicity .

- This compound : Exhibits intermediate solubility and stability, with speciation sensitive to pH and Cl⁻ concentration. Dominates in brackish or chloride-rich waters .

- Shows stronger binding to cellular components than inorganic Hg(II) complexes .

Toxicity Profiles

Electrochemical Detection Methods

Table 3: Detection Limits for Mercury Compounds

| Technique | HgCl₂ Detection Limit (DL) | CH₃HgOH DL | Preferred Use |

|---|---|---|---|

| ASV | 0.1 nM | 0.05 nM | High sensitivity |

| DSPV | 0.5 nM | 0.3 nM | Moderate resolution |

| SWSV | 0.2 nM | 0.1 nM | Rapid analysis |

Anodic stripping voltammetry (ASV) is optimal for quantifying mercury in environmental samples due to its low detection limits (0.1 nM for HgCl₂) and precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.